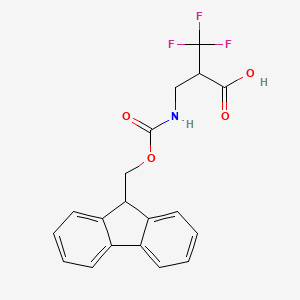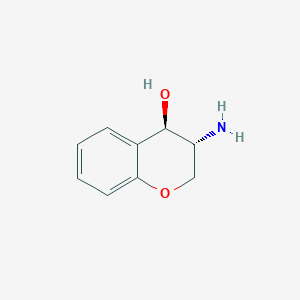
Trans-3-aminochroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-aminochroman-4-ol is a heterocyclic compound that belongs to the class of chromans. It is characterized by a chroman ring system with an amino group at the 3-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trans-3-aminochroman-4-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-chromanone derivatives with primary amines. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which facilitate the enantioselective reductive coupling of 3-chromanones with primary amines . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF) and isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, enantioselectivity, and cost-effectiveness. The biocatalytic approach using IREDs is particularly advantageous due to its high enantioselectivity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-aminochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group forms 3-aminochroman-4-one.
Reduction: Reduction of the amino group forms 3-aminotetrahydrochroman.
Substitution: Substitution reactions yield various derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Trans-3-aminochroman-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trans-3-aminochroman-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the amino group at the 3-position but shares the chroman ring system.
3-Aminochroman: Similar structure but lacks the hydroxyl group at the 4-position.
4-Aminochroman-3-ol: Isomer with the amino group at the 4-position and hydroxyl group at the 3-position.
Uniqueness
Trans-3-aminochroman-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m1/s1 |
Clave InChI |
HCUMBNVFLOJFSA-VXNVDRBHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N |
SMILES canónico |
C1C(C(C2=CC=CC=C2O1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



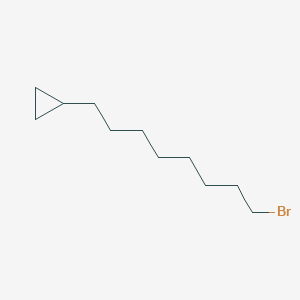
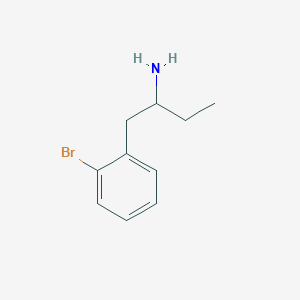

![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
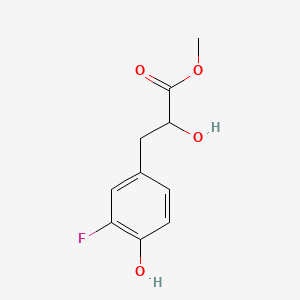

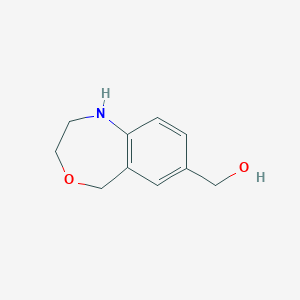

![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)
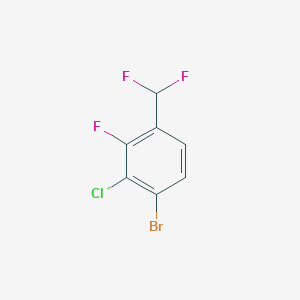
![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)

